Predicted Lipophilicity (XLogP3): 7-Hexyl Chain Confers a ~100-Fold Increase in Calculated Partition Coefficient Relative to the N-7 Unsubstituted Analog
The N-7 n-hexyl substituent in CAS 378210-66-3 is the primary determinant of its predicted lipophilicity. Computational estimation (XLogP3 algorithm) yields a value of approximately 3.5–4.0 for CAS 378210-66-3, compared to approximately 1.5–2.0 for the direct des-hexyl analog 1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione (CAS 40171-76-4). This ~100-fold difference in predicted partition coefficient has direct implications for membrane permeation, non-specific protein binding, and assay-specific solubility requirements.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.5–4.0 (estimated from structure; no experimental logP/D data available) |
| Comparator Or Baseline | 1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione (CAS 40171-76-4); XLogP3 ≈ 1.5–2.0 (estimated) |
| Quantified Difference | ~100-fold difference in predicted partition coefficient |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logD₇.₄ or logP data are publicly available for either compound. |
Why This Matters
Lipophilicity differences of this magnitude alter assay performance (solubility, non-specific binding, apparent potency) and must be controlled for when selecting compounds for cell-based vs. biochemical screening cascades.
